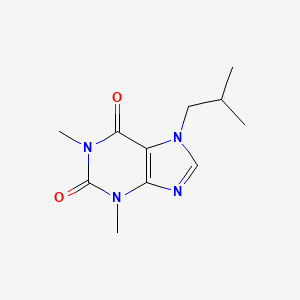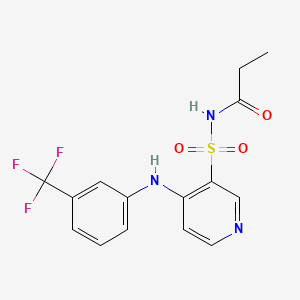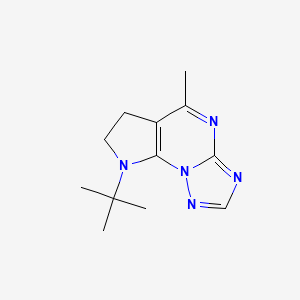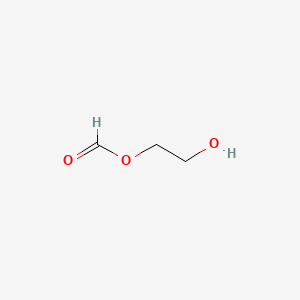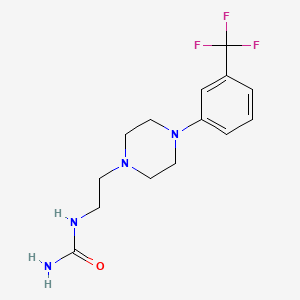
3,6-二-O-(α-甘露吡喃糖基)甘露糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Di-O-(alpha-mannopyranosyl)mannose is a biochemical reagent used primarily in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a disaccharide consisting of two mannose units linked by glycosidic bonds. It plays a crucial role in understanding carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
科学研究应用
3,6-Di-O-(alpha-mannopyranosyl)mannose is widely used in scientific research, particularly in the field of glycobiology. Its applications include:
Chemistry: Studying the structure and function of carbohydrates.
Biology: Investigating the role of glycans in cellular processes and protein-glycan interactions.
Medicine: Developing glycan-based therapeutics and diagnostics.
Industry: Producing glycan-based materials and biotechnological applications.
作用机制
Target of Action
3,6-Di-O-(alpha-mannopyranosyl)mannose, a trisaccharide where D-mannose units are linked in a specific pattern, is a valuable tool for studying carbohydrate interactions and enzymatic activities related to mannose-specific processes . It facilitates the investigation of mannose-binding lectins, enzymes, and receptors that play critical roles in cellular recognition and signaling .
Mode of Action
This compound is particularly useful for probing the specificity and binding dynamics of mannose-binding proteins, which are involved in numerous biological functions including immune response modulation and pathogen recognition . The structure of this compound allows scientists to dissect how these proteins recognize and interact with mannose residues, offering insights into their function at a molecular level .
Biochemical Pathways
3,6-Di-O-(alpha-mannopyranosyl)mannose is utilized in studying the mechanisms of glycosylation and glycan processing within cells . This aids in the understanding of how carbohydrates influence protein folding and stability . It contributes to fundamental glycobiology studies, enhancing our understanding of carbohydrate-mediated biological processes .
Pharmacokinetics
As a carbohydrate, it is expected to be soluble in water , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of 3,6-Di-O-(alpha-mannopyranosyl)mannose’s action are largely dependent on the specific mannose-binding proteins it interacts with . These proteins are involved in numerous biological functions, including immune response modulation and pathogen recognition .
Action Environment
The action of 3,6-Di-O-(alpha-mannopyranosyl)mannose can be influenced by various environmental factors. For instance, pH and temperature can affect enzymatic reactions . Additionally, the compound’s solubility in water suggests that its action, efficacy, and stability could be influenced by the hydration status of the organism or the specific cellular environment in which it is present.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Di-O-(alpha-mannopyranosyl)mannose typically involves the glycosylation of mannose derivatives. One common method is the direct 2,3-O-isopropylidenation of alpha-D-mannopyranosides. This process involves treating alpha-D-mannopyranosides with TsOH·H2O and 2-methoxypropene at 70°C, resulting in high yields of 2,3-O-isopropylidene-alpha-D-mannopyranosides . These intermediates can then be further reacted to form the desired disaccharide.
Industrial Production Methods
Industrial production of 3,6-Di-O-(alpha-mannopyranosyl)mannose is less common due to its specialized use in research. large-scale synthesis can be achieved using automated glycan assembly techniques, which allow for the efficient production of complex carbohydrates.
化学反应分析
Types of Reactions
3,6-Di-O-(alpha-mannopyranosyl)mannose undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products Formed
Oxidation: Formation of mannuronic acid derivatives.
Reduction: Formation of mannitol derivatives.
Substitution: Formation of acetylated or benzoylated mannose derivatives.
相似化合物的比较
Similar Compounds
- 2,3-Di-O-(alpha-mannopyranosyl)mannose
- 4,6-Di-O-(alpha-mannopyranosyl)mannose
- 2,6-Di-O-(alpha-mannopyranosyl)mannose
Uniqueness
3,6-Di-O-(alpha-mannopyranosyl)mannose is unique due to its specific glycosidic linkage, which influences its interaction with glycan-binding proteins. This specificity allows for targeted studies of glycan-protein interactions and their biological implications, distinguishing it from other mannose-based disaccharides .
属性
IUPAC Name |
(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis[[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(23)9(24)16(34-18-15(30)13(28)11(26)7(3-21)32-18)8(4-22)33-17-14(29)12(27)10(25)6(2-20)31-17/h4-21,23-30H,1-3H2/t5-,6-,7-,8-,9-,10-,11-,12+,13+,14+,15+,16-,17-,18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEVOBRQLSFMMV-JQBMHSASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69401-47-4 |
Source


|
| Record name | 3,6-Di-O-(alpha-mannopyranosyl)mannose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401474 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benz[a]anthracene-5,6-diol, 5,6-dihydro-7,12-dimethyl-](/img/structure/B1216204.png)
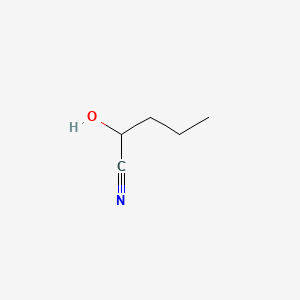
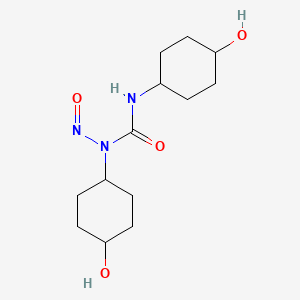
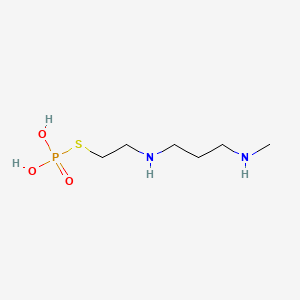
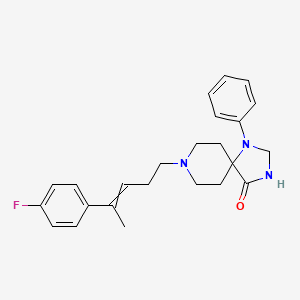
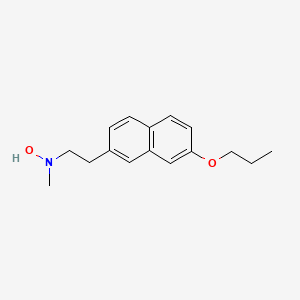
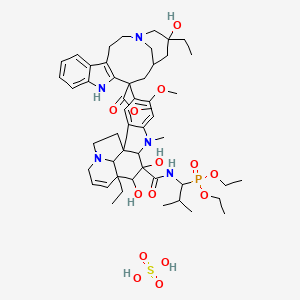
![Trisodium;azane;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(2-sulfophenyl)methyl]anilino]methyl]benzenesulfonate;5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B1216219.png)

